

physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1426170

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde** and Its Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related structural isomers and derivatives to present a robust and scientifically grounded profile. The guide covers chemical identity, core physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for empirical determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, characterization, and application.

Chemical Identity and Structure

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.

- IUPAC Name: **1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**

- Molecular Formula: C₆H₅F₃N₂O
- Molecular Weight: 178.11 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: Data not readily available in public databases for this specific isomer.

Caption: 2D Structure of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**.

Core Physicochemical Properties

The accurate determination of physicochemical properties is fundamental to understanding a compound's behavior in both biological and chemical systems. The data below is compiled from available information on close structural isomers and is intended to serve as a reliable estimate.

Property	Value	Source / Remarks
Molecular Weight	178.11 g/mol	Computed for C ₆ H ₅ F ₃ N ₂ O [1] [2]
Physical State	Solid	Inferred from melting point of isomer
Melting Point	56-58 °C	Experimental value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [2]
Boiling Point	232.0 ± 40.0 °C	Predicted value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [2]
Aqueous Solubility	20.1 µg/mL (at pH 7.4)	Experimental value for the related carboxylic acid derivative. The aldehyde is expected to have low aqueous solubility. [3]
Lipophilicity (XLogP3)	~0.6	Computed value for isomer: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [1]

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range, typically 0.5-1.0 °C, suggests a high degree of purity.^[4] The experimental value for the closely related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is 56-58 °C, indicating that the target compound is a solid at room temperature.^[2] Impurities typically cause a depression and broadening of the melting point range.

Solubility

Direct experimental solubility data for the title compound is not available. However, data from its corresponding carboxylic acid derivative, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, shows a solubility of 20.1 µg/mL at pH 7.4.^[3] Given that the aldehyde functional group is less polar and less capable of hydrogen bonding with water than a carboxylic acid, the solubility of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde** in aqueous media is expected to be low. For drug development purposes, solubility is often tested in a range of solvents, including cell culture media and organic solvents like DMSO or ethanol.^[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (like octanol) and water. It is a key predictor of a drug's pharmacokinetic properties, such as absorption and membrane permeability. The calculated XLogP3 value for the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is 0.6.^[1] This relatively low positive value suggests the compound has a slight preference for lipid environments but maintains some degree of water solubility, a balanced profile often sought in drug candidates.

Spectroscopic Characterization

Structural confirmation of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde** relies on a combination of spectroscopic techniques. While specific spectra for this isomer are not published, the expected characteristic signals can be predicted based on its functional groups.

- ¹H NMR: The most distinctive signal would be the aldehyde proton (CHO), expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.

The pyrazole ring proton would appear as a singlet, likely between δ 6-8 ppm. The N-methyl group (CH_3) would be a sharp singlet further upfield, around δ 3.5-4.5 ppm.

- ^{13}C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the carbons of the pyrazole ring, and the carbon of the trifluoromethyl group, which would show a characteristic quartet due to coupling with the fluorine atoms.
- IR Spectroscopy: A strong, sharp absorption band corresponding to the $\text{C}=\text{O}$ stretch of the aldehyde would be prominent around $1690\text{-}1715\text{ cm}^{-1}$. Additional bands would confirm the C-F bonds (around $1100\text{-}1300\text{ cm}^{-1}$) and the aromatic $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching of the pyrazole ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 178.04, corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of CO , CF_3 , and other characteristic fragments.

Experimental Protocols for Characterization

To ensure scientific integrity, empirical determination of physicochemical properties is essential. The following sections describe standardized, field-proven protocols.

Protocol: Determination of Melting Point

This protocol describes the capillary method, which is widely used for its accuracy and small sample requirement.[\[6\]](#)[\[7\]](#)

Rationale: The principle is to heat a small, packed sample slowly and uniformly, observing the precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing inaccurate readings.[\[4\]](#)[\[6\]](#)

Methodology:

- **Sample Preparation:** Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[\[8\]](#)
- **Capillary Tube Loading:** Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the

sample into the sealed bottom, aiming for a column height of 2-3 mm.[6]

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- Heating: Begin heating the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Measurement: Decrease the heating rate to 1-2 °C per minute.[6] Record the temperature (T_1) at which the first drop of liquid appears and the temperature (T_2) at which the entire sample becomes a clear liquid.
- Reporting: The melting point is reported as the T_1 - T_2 range. For a pure compound, this range should be narrow.

Caption: Workflow for Experimental Determination of Melting Point.

Protocol: Aqueous Solubility Assessment (Qualitative to Semi-Quantitative)

This protocol provides a tiered approach to assess a compound's solubility, starting with a preferred solvent and moving to others if necessary, a common practice in early-stage drug discovery.[5]

Rationale: This method systematically evaluates solubility by attempting to dissolve the test chemical in a solvent at a high concentration and then performing serial dilutions if it is insoluble. Visual inspection for particulates determines the solubility limit.

Methodology:

- Stock Solution Preparation: Weigh approximately 10 mg of the test compound into a clear glass vial.
- Tier 1 Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water or a buffer like PBS) to achieve a high starting concentration (e.g., 10 mg/mL).

- Mechanical Agitation: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If dissolution is not complete, sonicate the vial for 10-15 minutes.
- Visual Inspection: Carefully inspect the solution against a dark background for any visible undissolved particles. If the solution is clear, the compound is soluble at that concentration.
- Serial Dilution (if needed): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., by a factor of 10 to 1 mg/mL) and repeat steps 3 and 4.
- Reporting: Report the highest concentration at which the compound fully dissolves. If it remains insoluble at the lowest tested concentration, it is reported as such.

Caption: Tiered Workflow for Experimental Solubility Assessment.

Synthesis and Chemical Context

1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine.^{[9][10]} The aldehyde functional group at the 5-position can then be introduced through various formylation reactions, with the Vilsmeier-Haack reaction (using POCl_3/DMF) being a common and effective method for formylating pyrazole rings.^{[11][12]} Understanding the synthetic route is crucial for anticipating potential impurities, such as regioisomers or unreacted starting materials.

Safety and Handling

No specific safety data sheet (SDS) is available for **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**. However, data from closely related analogues provide a strong basis for hazard assessment. The corresponding carboxylic acid is classified as causing skin and serious eye irritation.^[13]

- GHS Hazard Statements (Inferred):
 - Causes skin irritation (H315).^[13]

- Causes serious eye irritation (H319).[13]
- May cause respiratory irritation (H335).[13]
- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood.[14]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
 - Avoid breathing dust/fumes.[15]
 - Wash hands thoroughly after handling.[14]

Conclusion

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic compound with significant potential for application in research and development. While direct experimental data is sparse, analysis of its isomers and functional group derivatives provides a reliable profile of its expected physicochemical properties. It is characterized as a low-melting solid with limited aqueous solubility and moderate lipophilicity. The protocols and data presented in this guide offer a solid foundation for its synthesis, handling, and characterization, emphasizing the necessity of empirical validation for any critical application.

References

- Melting point determin
- How to Determine Solubility: 14 Steps (with Pictures). (n.d.). wikiHow.
- How To Determine Melting Point Of Organic Compounds?. (2025, January 30). Chemistry For Everyone.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- A Simple Method for Determination of Solubility in the First-Year Laboratory. (1993).
- Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu.
- Method for determining solubility of a chemical compound. (2005).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.
- Solubility Rules for Ionic Compounds. (n.d.). Sigma-Aldrich.

- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. (n.d.).
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde - Physico-chemical Properties. (2024, April 10). ChemBK.
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.).
- SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. (n.d.). Fisher Scientific.
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
- SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (2010, October 17). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023, August 25). Fisher Scientific.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2017).
- 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarbaldehyde. (n.d.). Sigma-Aldrich.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
- 1-methyl-3-(trifluoromethyl)
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde. (n.d.). BLDpharm.
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. (n.d.). SpectraBase.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C₆H₅F₃N₂O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 10. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1426170#physicochemical-properties-of-1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com